![molecular formula C10H17NO2S B1448170 tert-butyl N-[2-(prop-2-yn-1-ylsulfanyl)ethyl]carbamate CAS No. 1058159-06-0](/img/structure/B1448170.png)
tert-butyl N-[2-(prop-2-yn-1-ylsulfanyl)ethyl]carbamate
Overview
Description
“tert-butyl N-[2-(prop-2-yn-1-ylsulfanyl)ethyl]carbamate” is a chemical compound with the molecular formula C10H17NO2S . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16N2O3/c1-5-6-11-8(13)7-12-9(14)15-10(2,3)4/h1H,6-7H2,2-4H3,(H,11,13)(H,12,14) . This indicates that the compound contains 10 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms.Physical And Chemical Properties Analysis
This compound has a molecular weight of 215.31 g/mol . It is a powder at room temperature and has a melting point of 116-118°C .Scientific Research Applications
Click Chemistry
tert-Butyl N-[2-(prop-2-yn-1-ylsulfanyl)ethyl]carbamate: is utilized in click chemistry applications due to its propargyl group, which can react with azide-bearing compounds or biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . This reaction is pivotal for creating a diverse range of novel compounds that can be used in drug discovery, polymer chemistry, and bioconjugation.
Bioconjugation
In bioconjugation, this compound serves as a crosslinker between biomolecules, such as proteins or antibodies, and other chemical entities. The propargyl group provides a reactive site for azide-modified molecules, facilitating the attachment of drugs, fluorescent tags, or other functional groups to biomolecules .
Drug Development
The compound’s ability to form stable linkages with biomolecules makes it valuable in drug development. It can be used to modify pharmacophores, improve drug delivery systems, or create prodrugs that release active pharmaceutical ingredients upon enzymatic or chemical activation within the body .
Material Science
In material science, tert-butyl N-[2-(prop-2-yn-1-ylsulfanyl)ethyl]carbamate can be used to modify the surface properties of materials. By attaching functional groups through click chemistry, scientists can alter the hydrophobicity, charge, or reactivity of surfaces, which is useful in creating specialized coatings or biomedical devices .
Proteomics
This compound plays a role in proteomics by enabling the labeling and tracking of proteins. The click chemistry approach allows for the selective modification of proteins without affecting their structure or function, which is essential for studying protein interactions and dynamics .
Nanotechnology
In nanotechnology, the compound is used to construct nanoscale architectures. Its ability to link molecules with precision is beneficial for designing nanoparticles with specific properties for targeted drug delivery, imaging, or as catalysts in chemical reactions .
Synthetic Organic Chemistry
As a building block in synthetic organic chemistry, it is used to introduce protected amine groups into molecular structures. The t-Boc protected amine can be deprotected under mild acidic conditions, providing access to a free amine that can be further derivatized .
Environmental Chemistry
Lastly, in environmental chemistry, the compound’s reactivity can be harnessed to create sensors or capture agents for environmental pollutants. The specificity of click reactions can be used to detect or sequester hazardous substances in the environment .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
tert-butyl N-(2-prop-2-ynylsulfanylethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2S/c1-5-7-14-8-6-11-9(12)13-10(2,3)4/h1H,6-8H2,2-4H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGZSJNTFMEQEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCSCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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